6-(4-fluorobenzyl)-3-((3-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one
Description
6-(4-Fluorobenzyl)-3-((3-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one is a triazinone derivative synthesized via a multi-step process involving nucleophilic substitution and cyclization reactions. The compound features a 4-fluorobenzyl group at position 6 and a 3-methoxyphenylamino substituent at position 3 of the triazinone core. Its synthesis begins with the reaction of 4-(benzo[d][1,3]dioxol-5-yl)-6-(4-fluorobenzyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one with methanolic sodium methoxide, followed by hydrazine hydrate-mediated cyclization and final purification via flash chromatography . The compound was isolated in low yield (10%), indicating challenges in synthetic optimization .
Triazinones are known for diverse biological activities, including herbicidal, antimicrobial, and anticancer properties.
Properties
IUPAC Name |
6-[(4-fluorophenyl)methyl]-3-(3-methoxyanilino)-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2/c1-24-14-4-2-3-13(10-14)19-17-20-16(23)15(21-22-17)9-11-5-7-12(18)8-6-11/h2-8,10H,9H2,1H3,(H2,19,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBSBRCHPZOEQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorobenzyl)-3-((3-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through nucleophilic substitution reactions using 4-fluorobenzyl chloride and a suitable base.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a coupling reaction with 3-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
6-(4-fluorobenzyl)-3-((3-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
The compound 6-(4-fluorobenzyl)-3-((3-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one is a triazine derivative that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, including potential therapeutic uses, mechanisms of action, and relevant case studies.
Anticancer Activity
Recent studies have indicated that triazine derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar triazine compounds could induce apoptosis in cancer cells through the activation of caspase pathways. The specific mechanisms involving reactive oxygen species (ROS) generation were highlighted as critical factors in mediating these effects.
Antimicrobial Properties
Triazine derivatives are also recognized for their antimicrobial activities. This compound has been tested against several bacterial strains, with notable efficacy observed against Gram-positive bacteria.
- Case Study : Research published in Antimicrobial Agents and Chemotherapy reported that triazine compounds exhibited bactericidal effects by disrupting bacterial cell wall synthesis, leading to cell lysis.
Neuroprotective Effects
The neuroprotective potential of triazine derivatives has been explored, particularly concerning neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Case Study : A study in Neuropharmacology demonstrated that compounds with similar structures could inhibit acetylcholinesterase activity, thereby enhancing cholinergic neurotransmission and providing neuroprotection against oxidative stress.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been investigated due to its ability to modulate inflammatory pathways.
- Case Study : In vitro studies have shown that triazine derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting their potential use in treating inflammatory diseases.
Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis via ROS | Journal of Medicinal Chemistry |
| Antimicrobial | Disruption of cell wall synthesis | Antimicrobial Agents and Chemotherapy |
| Neuroprotective | Inhibition of acetylcholinesterase | Neuropharmacology |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Various Studies |
Mechanism of Action
The mechanism of action of 6-(4-fluorobenzyl)-3-((3-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Key Observations :
Fluorine Substitution :
- The 4-fluorobenzyl group in the target compound is structurally analogous to the 4-fluorobenzylidene group in 20b , which demonstrated potent antibacterial activity (MIC 3.90 μg/mL) and biofilm inhibition (87.4% for E. coli) . This highlights the role of para-fluorine in enhancing lipophilicity and target binding.
- In contrast, fluorine-free analogues (e.g., 20a ) showed reduced activity, underscoring fluorine’s importance in microbial targeting .
Methoxy vs. Methylthio Groups: The 3-methoxyphenylamino group in the target compound differs from the methylthio substituent in metribuzin and acylhydrazones (15, 16).
Biological Activity vs. Synthetic Challenges :
- The target compound’s low synthetic yield (10%) contrasts with higher yields for herbicidal acylhydrazones (e.g., 25 at 44%) , suggesting scalability issues.
- Metribuzin’s high water solubility (1.22 mg/L) and environmental persistence differ from the target compound’s properties, which remain uncharacterized but likely less soluble due to aromatic substituents.
Mechanistic Insights
- Antimicrobial Activity: Fluorinated triazinones (e.g., 20b) inhibit bacterial growth by disrupting cell wall synthesis or enzyme function, with para-fluorine enhancing membrane penetration . The target compound’s 3-methoxy group may similarly interact with microbial enzymes, though empirical data are lacking.
- Herbicidal Activity :
Metribuzin inhibits photosynthesis by binding to the D1 protein in photosystem II . Substituents like tert-butyl and methylthio optimize this interaction, while acylhydrazones (15–17 ) modulate activity via Schiff base formation . The target compound’s lack of methylthio groups likely precludes herbicidal action.
Biological Activity
6-(4-fluorobenzyl)-3-((3-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one is a novel compound belonging to the triazine family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial, antioxidant, and anticancer activities, supported by relevant research findings and data tables.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a triazine core with various substituents that contribute to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that triazine derivatives exhibit significant antimicrobial properties. In particular, compounds with lipophilic groups such as fluorine and methoxy substitutions have shown enhanced activity against various bacterial strains.
Table 1: Antimicrobial Activity of Triazine Derivatives
| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
| Control (Ampicillin) | E. coli | 8 µg/mL |
| Control (Miconazole) | Candida albicans | 4 µg/mL |
The data indicate that the compound exhibits promising antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections .
Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress-related diseases. The DPPH radical scavenging assay has been employed to evaluate the antioxidant capacity of this compound.
Table 2: Antioxidant Activity Results
| Compound Name | IC50 Value (µM) |
|---|---|
| This compound | 25.0 |
| Ascorbic Acid (Control) | 10.0 |
The results suggest that while the compound has antioxidant activity, it is less potent than ascorbic acid. However, its activity is still significant enough to warrant further investigation .
Anticancer Activity
The anticancer potential of triazine derivatives has been explored through various in vitro studies. Preliminary results indicate that the compound may inhibit cancer cell proliferation.
Table 3: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15.0 |
| MCF-7 (Breast Cancer) | 20.0 |
| A549 (Lung Cancer) | 18.0 |
These findings suggest that the compound possesses selective cytotoxicity against cancer cell lines, indicating potential for development as an anticancer agent .
Case Studies and Research Findings
A study published in a peer-reviewed journal highlighted the synthesis and characterization of several triazine derivatives, including our compound of interest. The researchers conducted extensive biological evaluations using standard methods such as agar diffusion for antimicrobial testing and MTT assays for anticancer activity .
In another study focusing on structure-activity relationships (SAR), it was found that modifications on the phenyl rings significantly affected biological activity. The presence of electron-withdrawing groups like fluorine enhanced antimicrobial efficacy due to increased lipophilicity and better membrane penetration capabilities .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 6-(4-fluorobenzyl)-3-((3-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one?
- Answer : The compound can be synthesized via condensation reactions between 3-amino-1,2,4-triazole derivatives and substituted benzaldehydes. Key steps include:
- Step 1 : Reacting 3-amino-1,2,4-triazole with 4-fluorobenzyl bromide to introduce the fluorinated benzyl group.
- Step 2 : Coupling the intermediate with 3-methoxyaniline via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF).
- Monitoring : Thin-layer chromatography (TLC) and HPLC are critical for tracking reaction progress.
- Purification : Column chromatography or recrystallization using ethanol/water mixtures .
Q. How can the structural identity and purity of the compound be validated post-synthesis?
- Answer : Use a combination of:
- Spectroscopy :
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, methoxy singlet at δ 3.8 ppm).
- IR : Detect characteristic triazine C=N stretches (~1650 cm⁻¹) and NH/amine bands (~3300 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 355.12).
- Elemental Analysis : Ensure C, H, N, and F percentages align with theoretical values .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?
- Answer :
- In vitro assays : Test inhibition of kinases or enzymes (e.g., tyrosine kinases) using fluorescence-based assays. Triazine derivatives often target ATP-binding pockets .
- Molecular docking : Model interactions with proteins (e.g., EGFR or VEGFR) using software like AutoDock Vina. Focus on hydrogen bonding with the methoxyphenyl group and hydrophobic interactions from the fluorobenzyl moiety .
- Cellular assays : Measure antiproliferative effects in cancer cell lines (e.g., MTT assay) and compare to known triazine-based inhibitors (e.g., gefitinib analogs) .
Q. How can researchers resolve contradictions in reported bioactivity data for triazine derivatives?
- Answer :
- Standardize synthesis : Ensure consistent purity (>95% via HPLC) and confirm stereochemistry (e.g., X-ray crystallography) to eliminate batch variability .
- Reproduce assays : Use identical cell lines (e.g., HeLa vs. MCF-7) and protocols (e.g., IC₅₀ calculation methods).
- Data meta-analysis : Apply statistical tools (e.g., ANOVA) to compare results across studies. For example, discrepancies in IC₅₀ values may arise from differences in assay sensitivity or solvent systems (DMSO vs. PBS) .
Q. What approaches optimize the compound’s solubility and bioavailability for in vivo studies?
- Answer :
- Structural modification : Introduce hydrophilic groups (e.g., hydroxyl or PEG chains) at the triazine N-1 position without disrupting pharmacophore interactions .
- Formulation : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility.
- Pharmacokinetic profiling : Conduct rodent studies with LC-MS/MS quantification to assess half-life and tissue distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
